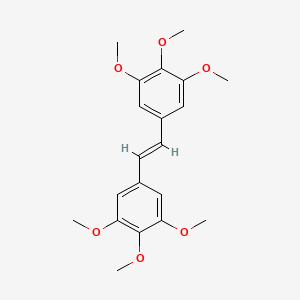

1,2-Bis(3,4,5-trimethoxyphenyl)ethylene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trimethoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-21-15-9-13(10-16(22-2)19(15)25-5)7-8-14-11-17(23-3)20(26-6)18(12-14)24-4/h7-12H,1-6H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUESHOUIPOUGCU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216668 | |

| Record name | 1,1′-(1E)-1,2-Ethenediylbis[3,4,5-trimethoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61240-22-0 | |

| Record name | 1,1′-(1E)-1,2-Ethenediylbis[3,4,5-trimethoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61240-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(1E)-1,2-Ethenediylbis[3,4,5-trimethoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis 3,4,5 Trimethoxyphenyl Ethylene and Its Analogues

Classical Stilbene (B7821643) Synthesis Strategies Applied to 1,2-Bis(3,4,5-trimethoxyphenyl)ethylene

The formation of the central ethylene (B1197577) bridge in stilbenes is a cornerstone of their synthesis. Classical olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, have been widely employed for this purpose. wiley-vch.deudel.edumasterorganicchemistry.comuta.eduyoutube.com

Wittig and Wittig-Horner Approaches for the Ethylene Bridge Formation

The Wittig reaction, a Nobel Prize-winning transformation, involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of 3,4,5-trimethoxybenzyltriphenylphosphonium ylide with 3,4,5-trimethoxybenzaldehyde (B134019). The ylide is generated in situ from the corresponding phosphonium (B103445) salt, 3,4,5-trimethoxybenzyltriphenylphosphonium chloride, by treatment with a strong base.

A general procedure for a Wittig reaction to produce trans-stilbenes involves dissolving the phosphonium salt and the aldehyde in a suitable solvent like DMF, followed by the addition of a base such as sodium hydroxide. udel.edu The reaction typically proceeds at room temperature and can afford the (E)-isomer as the major product. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides, such as the one derived from 3,4,5-trimethoxybenzyltriphenylphosphonium chloride, generally favor the formation of the (Z)-alkene under salt-free conditions, while the presence of lithium salts can lead to the (E)-alkene. However, for stilbene synthesis, the (E)-isomer is often predominantly formed.

Table 1: Representative Wittig Reaction for Stilbene Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Isomer Ratio (E:Z) | Ref. |

|---|

Horner-Wadsworth-Emmons Olefination in this compound Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. uta.eduyoutube.comwikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and often provide excellent stereoselectivity, favoring the formation of (E)-alkenes, particularly with aromatic aldehydes. wiley-vch.dewikipedia.org A significant advantage of the HWE reaction is the facile removal of the phosphate (B84403) byproduct by aqueous extraction. uta.edu

The synthesis of this compound via the HWE reaction would involve the reaction of diethyl (3,4,5-trimethoxybenzyl)phosphonate with 3,4,5-trimethoxybenzaldehyde in the presence of a base. A study on the synthesis of ¹⁸F-labeled stilbenes utilized a similar precursor, (3,5-bis-methoxymethoxybenzyl)phosphonic acid diethyl ester, which was coupled with 4-[¹⁸F]fluorobenzaldehyde to exclusively yield the (E)-isomer. hzdr.de This highlights the utility of the HWE reaction for preparing electronically rich stilbenes with high E-selectivity.

Table 2: Horner-Wadsworth-Emmons Reaction for a Stilbene Analog

| Phosphonate Precursor | Aldehyde | Product | Isomer | Yield | Ref. |

|---|

Palladium-Catalyzed Coupling Reactions for Trimethoxyphenyl-Substituted Ethylene Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering mild and highly efficient routes to complex molecules, including stilbenes. nih.govnih.govmdpi.com

Heck Reaction Variants in the Synthesis of this compound Precursors

The Heck reaction typically involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. nih.govnih.gov For the synthesis of this compound, a plausible Heck reaction could involve the coupling of 1-halo-3,4,5-trimethoxybenzene with 3,4,5-trimethoxystyrene (B3047028). The reaction generally exhibits a high preference for the formation of the (E)-isomer.

A one-pot Wittig-Heck procedure has been reported for the synthesis of distyrylbenzenes, where a substituted styrene (B11656) is generated in situ via a Wittig reaction and subsequently coupled with a diiodobenzene derivative using a palladium catalyst. nih.gov This demonstrates the feasibility of combining classical and modern synthetic methods to access complex stilbenoid structures.

Table 3: General Conditions for Heck Cross-Coupling Reactions

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product Type | Ref. |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Styrene | Pd(II)-complex | NaOH | Water | 4-Acetylstilbene | researchgate.net |

Suzuki-Miyaura Coupling for Aryl-Ethylene Scaffolds

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. mdpi.comnih.govlibretexts.org This reaction is well-suited for the synthesis of stilbenes with high stereocontrol.

A general and effective strategy for the synthesis of (E)-stilbene derivatives involves the Suzuki-Miyaura cross-coupling of an (E)-2-phenylethenylboronic acid pinacol (B44631) ester with an aryl bromide. nih.govresearchgate.net For the synthesis of (E)-1,2-Bis(3,4,5-trimethoxyphenyl)ethylene, this would translate to the coupling of (E)-2-(3,4,5-trimethoxyphenyl)vinylboronic acid pinacol ester with 1-bromo-3,4,5-trimethoxybenzene. The use of sterically bulky phosphine (B1218219) ligands is often crucial for the successful coupling of both electron-rich and electron-poor aryl bromides, with complete retention of the alkene geometry. nih.gov

Table 4: Suzuki-Miyaura Coupling for (E)-Stilbene Synthesis

| Boronic Acid Ester | Aryl Bromide | Catalyst | Ligand | Product | Stereochemistry | Ref. |

|---|

Stereoselective Synthesis of this compound Isomers

While many synthetic methods for stilbenes favor the formation of the thermodynamically more stable (E)-isomer, the synthesis of the (Z)-isomer often requires specific strategies. One common approach is the photochemical isomerization of the (E)-isomer. nih.gov

The E → Z photoisomerization of stilbene and its derivatives can be induced by irradiation with UV light. nih.gov This process typically proceeds through excited singlet or triplet states and can lead to a photostationary state containing a mixture of both isomers. The composition of this mixture depends on the wavelength of light used and the specific substitution pattern of the stilbene. Subsequent separation of the isomers, often by chromatography, can provide the pure (Z)-isomer. Theoretical studies on related systems like 1,2-bispyrazinyl-ethylene have shown that the efficiency of photoisomerization can be influenced by factors such as the presence of heteroatoms and the nature of counter-ions in the case of salts. nih.gov

Another approach to obtaining (Z)-stilbenes is through modifications of the Wittig or HWE reactions. For instance, the use of certain ylides under salt-free conditions in the Wittig reaction can favor the (Z)-isomer. Similarly, specific modifications of the HWE reaction, such as the Still-Gennari olefination, are known to produce (Z)-alkenes with high selectivity. youtube.com

(E/Z)-Isomer Control in Synthetic Pathways

The geometric configuration of the central double bond in stilbenoids, designated as either (E) for trans or (Z) for cis, is crucial as it significantly influences their biological and photophysical properties. Consequently, controlling the stereochemical outcome of the synthesis is a primary concern. Several classical and modern synthetic reactions are employed to achieve this control.

Wittig and Horner-Wadsworth-Emmons Reactions:

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for olefination, converting carbonyl compounds into alkenes. eurjchem.commasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a phosphorus ylide with an aldehyde.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. oup.comgoogle.com Unstabilized ylides, typically bearing alkyl substituents, generally lead to the formation of the (Z)-isomer with moderate to high selectivity. oup.comgoogle.com Conversely, stabilized ylides, which contain electron-withdrawing groups, predominantly yield the (E)-isomer. masterorganicchemistry.comoup.com For the synthesis of this compound, a symmetrical product, one could envision the reaction of 3,4,5-trimethoxybenzyltriphenylphosphonium bromide with 3,4,5-trimethoxybenzaldehyde. The nature of the substituents on the phenyl ring would classify the ylide as semi-stabilized, which often results in poor (E/Z) selectivity. oup.com

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate esters, generally offers better (E)-selectivity compared to the Wittig reaction. wikipedia.orgnih.gov The reaction of a phosphonate carbanion with an aldehyde or ketone typically produces the thermodynamically more stable (E)-alkene as the major product. wikipedia.org For instance, a Horner-Wadsworth-Emmons reaction could be designed using diethyl (3,4,5-trimethoxybenzyl)phosphonate and 3,4,5-trimethoxybenzaldehyde to favor the formation of (E)-1,2-bis(3,4,5-trimethoxyphenyl)ethylene. nih.gov The use of certain bases and reaction conditions, such as the Still-Gennari modification, can be employed to favor the (Z)-isomer. youtube.com

McMurry Coupling:

The McMurry reaction provides a direct method for the synthesis of symmetrical alkenes via the reductive coupling of two molecules of an aldehyde or ketone. longdom.orgwikipedia.org For the synthesis of this compound, the direct coupling of 3,4,5-trimethoxybenzaldehyde using a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc-copper couple or LiAlH₄, would be a straightforward approach. longdom.orgwikipedia.org However, the McMurry reaction generally lacks stereoselectivity, often producing a mixture of (E) and (Z) isomers. slideshare.net The exact ratio can be influenced by the steric bulk of the substrates and the specific reaction conditions employed.

Perkin Reaction:

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. longdom.orgwikipedia.orgbyjus.com This reaction is primarily used for the synthesis of α,β-unsaturated aromatic acids (cinnamic acids). longdom.orgwikipedia.org While not a direct route to stilbenes, the resulting cinnamic acid derivative can be subsequently decarboxylated to yield a stilbene. researchgate.net The stereochemistry of the double bond formed in the Perkin reaction is predominantly (E). byjus.com

Heck and Suzuki Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are versatile methods for forming carbon-carbon bonds and can be adapted for stilbene synthesis. researchgate.netrsc.org The Heck reaction can be used to synthesize symmetrical trans-stilbenes through a double Heck reaction. orgsyn.org For instance, the reaction of 3,4,5-trimethoxystyrene could potentially be used. The Heck reaction generally favors the formation of the (E)-isomer. researchgate.netrsc.org

The Suzuki reaction, which couples an organoboron compound with an organohalide, is another powerful tool. diva-portal.orgnih.gov To synthesize this compound, a potential route could involve the coupling of a vinylboronic acid with an aryl halide or a symmetrical coupling of a vinyl halide. The stereochemistry of the reactants is often retained in the product, allowing for good stereocontrol.

| Reaction | Typical Starting Materials for Target Compound | Predominant Isomer | Key Considerations |

| Wittig Reaction | 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide + 3,4,5-Trimethoxybenzaldehyde | (Z) with unstabilized ylides, (E) with stabilized ylides | Ylide stability is crucial for stereocontrol. oup.comgoogle.com |

| Horner-Wadsworth-Emmons | Diethyl (3,4,5-trimethoxybenzyl)phosphonate + 3,4,5-Trimethoxybenzaldehyde | (E) | Generally provides good (E)-selectivity. wikipedia.orgnih.gov |

| McMurry Coupling | 3,4,5-Trimethoxybenzaldehyde | Mixture of (E) and (Z) | Often lacks stereoselectivity. slideshare.net |

| Perkin Reaction | 3,4,5-Trimethoxybenzaldehyde + Phenylacetic anhydride | (E) (after decarboxylation) | Indirect route via a cinnamic acid intermediate. byjus.comresearchgate.net |

| Heck Reaction | 3,4,5-Trimethoxystyrene | (E) | Good for symmetrical trans-stilbenes. orgsyn.orgrsc.org |

| Suzuki Coupling | Vinylboronic acid derivative + 3,4,5-Trimethoxyphenyl halide | Stereoretentive | Offers good stereochemical control. diva-portal.org |

Stereochemical Purity and Isolation Techniques

Achieving high stereochemical purity is often a significant challenge in stilbene synthesis. Even when a reaction favors one isomer, the other is often formed as a minor product. The separation of (E) and (Z) isomers is therefore a critical step in obtaining a pure compound.

Chromatographic Methods:

Column chromatography is a common technique for separating geometric isomers. rsc.org The difference in polarity and spatial arrangement between the (E) and (Z) isomers can allow for their separation on a stationary phase like silica (B1680970) gel or alumina. For some challenging separations, silica gel impregnated with silver nitrate (B79036) has been used, where the silver ions interact differently with the π-systems of the isomers, facilitating their separation. rsc.org

Recrystallization:

Recrystallization is another powerful purification technique that relies on the differential solubility of the isomers in a particular solvent system. The (E)-isomer of a stilbene is often more stable and has a more regular, planar structure, which can lead to better packing in a crystal lattice and thus lower solubility compared to the less stable, more contorted (Z)-isomer. Careful selection of the solvent can allow for the selective crystallization of one isomer, leaving the other in the mother liquor.

Other Techniques:

In some cases, the physical properties of the isomers, such as their boiling points, may be sufficiently different to allow for separation by distillation, although this is less common for high molecular weight compounds like this compound.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. This includes the use of greener catalysts, alternative reaction media, and energy-efficient reaction conditions.

Catalyst Development for Environmentally Benign Syntheses

The development of efficient and reusable catalysts is a cornerstone of green chemistry.

Heterogeneous Catalysts:

For reactions like the Heck and Suzuki couplings, the use of heterogeneous catalysts is highly desirable. These catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), can be easily separated from the reaction mixture by filtration and potentially reused, reducing waste and cost. Palladium nanoparticles supported on various materials, such as activated carbon, zeolites, or polymers, have been developed for this purpose. nih.gov

Greener Catalysts for McMurry Reaction:

While the classical McMurry reaction uses stoichiometric amounts of titanium reagents, research has explored the use of more environmentally benign and catalytic systems. researchgate.netrsc.org Efforts have been made to develop methods that use less toxic and more abundant metals or that can regenerate the active titanium species, moving towards a more sustainable process. researchgate.netrsc.org For instance, zinc-based reagents are often preferred over more hazardous reducing agents like LiAlH₄. wikipedia.org

Solvent-Free or Aqueous Reaction Conditions

The choice of solvent is a major contributor to the environmental impact of a chemical process. Therefore, developing reactions that can be performed in greener solvents or without any solvent is a key goal of green chemistry.

Aqueous Reaction Conditions:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. While many organic reactions are not compatible with water, methodologies have been developed to perform reactions like the Heck and Suzuki couplings in aqueous media, often with the aid of surfactants or water-soluble ligands and catalysts. nih.govsciepub.com Microwave-assisted Heck coupling reactions have been successfully carried out in aqueous ethanol, providing good to excellent yields of stilbenes. nih.gov

Solvent-Free and Alternative Solvent Systems:

Solvent-free reaction conditions, often facilitated by techniques like ball milling or microwave irradiation, represent a significant advancement in green synthesis. rsc.orggoogle.com Ball milling, a mechanochemical technique, involves the grinding of reactants together in the absence of a bulk solvent, leading to highly efficient and waste-reducing transformations. rsc.orggoogle.com This method has been applied to the Mizoroki-Heck reaction for the synthesis of (E)-stilbenes. rsc.org

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions. eurjchem.comgoogle.comnih.gov The Perkin reaction for the synthesis of trans-4-nitrostilbenes has been successfully performed under solvent-free microwave irradiation. eurjchem.com

Ionic liquids and deep eutectic solvents (DESs) are being explored as greener alternatives to conventional volatile organic solvents. oup.comoup.comrsc.org These solvents have negligible vapor pressure, are often thermally stable, and can be recycled. The Horner-Wadsworth-Emmons reaction has been shown to proceed with high (E)-selectivity in deep eutectic solvents. rsc.org

| Green Approach | Methodology | Example Application | Advantages |

| Catalyst Development | Heterogeneous Pd catalysts | Heck and Suzuki reactions | Easy separation and reusability of the catalyst. nih.gov |

| Greener McMurry reagents | Reductive coupling of aldehydes | Use of less toxic reducing agents like zinc. wikipedia.org | |

| Solvent-Free Conditions | Ball Milling | Mizoroki-Heck reaction | Reduced waste, high efficiency. rsc.orggoogle.com |

| Microwave Irradiation | Perkin and Wittig reactions | Faster reaction times, higher yields. eurjchem.comgoogle.comnih.gov | |

| Aqueous/Alternative Solvents | Aqueous Media | Heck and Wittig reactions | Use of a non-toxic, inexpensive solvent. nih.govsciepub.com |

| Ionic Liquids/Deep Eutectic Solvents | Horner-Wadsworth-Emmons | Low volatility, potential for recycling. oup.comoup.comrsc.org |

Chemical Reactivity and Derivatization Strategies of 1,2 Bis 3,4,5 Trimethoxyphenyl Ethylene

Reactions of the Ethylene (B1197577) Bridge in 1,2-Bis(3,4,5-trimethoxyphenyl)ethylene

The ethylene bridge is a key structural feature, and its reactions significantly alter the geometry and properties of the molecule. The primary reactions involving this C=C double bond are oxidation, reduction, and isomerization.

Oxidation Reactions and Epoxidation Chemistry

The electron-rich double bond of this compound is susceptible to various oxidation reactions. Epoxidation, the formation of an oxirane ring across the double bond, is a common transformation for stilbenes and related compounds. This reaction is significant as it introduces a reactive three-membered ring while altering the planarity of the molecule. For instance, analogues of the structurally similar combretastatin (B1194345) A-4 (CA-4) have been synthesized via epoxidation of related chalcones. nih.gov The epoxidation of the stilbene (B7821643) double bond is also recognized as a major pathway in the metabolism of aminostilbenes, underscoring its biochemical relevance. tandfonline.com

Beyond epoxidation, more vigorous oxidation can lead to the cleavage of the C=C double bond. This oxidative cleavage can be achieved using various methods, including ozonolysis or electrocatalytic oxidation, and typically yields the corresponding aromatic aldehydes. researchgate.netorganic-chemistry.org Studies on stilbene derivatives have demonstrated that enzymes can also catalyze this cleavage. researchgate.net Another method involves an oxone-mediated/iodine-catalyzed oxidative rearrangement of stilbenes, which leads to the formation of 2,2-diaryl-2-hydroxyacetaldehydes. nih.gov

Table 1: Examples of Oxidation Reactions on Stilbene Derivatives

| Reactant Type | Reagents and Conditions | Product(s) | Reference(s) |

|---|---|---|---|

| Stilbene Derivatives | m-CPBA | Epoxide | beilstein-journals.org |

| Aminostilbenes | Rat liver microsomes | Diol (via epoxide intermediate) | tandfonline.com |

| Stilbene Derivatives | Oxone, NaI, CH₃CN/H₂O, 80 °C | 2,2-Diaryl-2-hydroxyacetaldehyde | nih.gov |

| Electron-deficient Stilbenes | Electrocatalytic anodic oxidation | Aldehydes (cleavage product) | organic-chemistry.org |

| Resveratrol (B1683913) (hydroxystilbene) | Lignostilbene α,β-dioxygenase | Aldehyde and Vanillin (cleavage products) | researchgate.net |

Hydrogenation and Reduction Pathways

The ethylene bridge can be readily reduced to a single bond, converting the stilbene scaffold into a more flexible bibenzyl (1,2-diphenylethane) structure. This transformation is typically achieved through catalytic hydrogenation. tcichemicals.com This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. tcichemicals.com

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), which is effective for the hydrogenation of stilbenes under mild conditions. researchgate.net Bimetallic nanocatalysts, such as CoNi@g-C₃N₄, have also been shown to be effective. researchgate.net In addition to heterogeneous catalysts, homogeneous catalysts like Wilkinson's catalyst and Crabtree's catalyst can selectively hydrogenate alkenes. tcichemicals.com For related combretastatin analogues, the reduction of the ethylene double bond to a saturated bond has been performed to study structure-activity relationships. nih.gov The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, especially in the presence of other reducible functional groups. researchgate.net

Table 2: Catalysts for the Hydrogenation of Alkenes/Stilbenes

| Catalyst Type | Example(s) | Application Notes | Reference(s) |

|---|---|---|---|

| Heterogeneous | Palladium on Carbon (Pd/C) | Widely used for C=C hydrogenation under ambient conditions. | tcichemicals.comresearchgate.net |

| Heterogeneous | Nickel-Cobalt Bimetallic (NiCo/MC) | Effective for selective hydrogenation of diphenylacetylene (B1204595) to stilbene. | nih.gov |

| Homogeneous | Wilkinson's Catalyst ([RhCl(PPh₃)₃]) | Can selectively hydrogenate alkenes and alkynes. | tcichemicals.com |

| Homogeneous | Crabtree's Catalyst ([Ir(COD)py(PCy₃)]PF₆) | Can hydrogenate stereoselectively due to coordinating functional groups. | tcichemicals.com |

| Homogeneous | Shvo Catalyst | Ruthenium complex that can hydrogenate olefin moieties using formic acid as a hydrogen source. | tcichemicals.com |

Photochemical Transformations and Isomerization

Stilbenes are well-known for undergoing photochemical cis-trans (or E/Z) isomerization upon exposure to light. cdnsciencepub.com For this compound, which can exist as both cis and trans isomers, this reaction is particularly relevant. The biological activity of structurally similar compounds like combretastatin A-4 is highly dependent on the geometry of the double bond, with the cis isomer being significantly more potent as an anticancer agent than the trans isomer. rsc.orgnih.govnih.gov

The isomerization can be induced by direct irradiation with UV light, often leading to a photostationary state containing a mixture of both isomers. cdnsciencepub.com The process can also be catalyzed. For example, iodine has been shown to effectively catalyze the complete isomerization of cis-combretastatin A-4 to the trans isomer at room temperature. nih.govacs.org This facile interconversion is a critical consideration in the synthesis and handling of such compounds. The development of photoswitchable analogues, which can be converted from a less active to a more active form upon illumination, is an area of active research. rsc.orgnih.gov

Modification of the Trimethoxyphenyl Moieties in this compound

The two 3,4,5-trimethoxyphenyl rings offer multiple sites for chemical modification, allowing for the fine-tuning of the molecule's electronic and steric properties.

Demethylation and Hydroxylation Reactions

The methoxy (B1213986) groups on the aromatic rings can be cleaved to yield hydroxyl groups, a reaction known as demethylation. This is a common strategy in the synthesis of polyphenolic compounds from their more stable and readily available methyl ether precursors. A variety of reagents have been developed for the selective demethylation of aryl methyl ethers. rsc.org

Lewis acids are frequently employed for this purpose. Reagents such as aluminum chloride (AlCl₃), boron tribromide (BBr₃), and magnesium iodide (MgI₂) can effect demethylation under various conditions. nih.govgoogle.comias.ac.inrsc.org The regioselectivity of the reaction—that is, which of the three methoxy groups is removed—can be controlled by the choice of reagent and reaction conditions. For 3,4,5-trimethoxy-substituted rings, selective demethylation of the 4-position (para to the main substituent) is often achievable. google.com For 1,2,3-trimethoxybenzene (B147658) systems, methods have been developed for the selective removal of the methyl group at the 2-position using ZrCl₄ as a catalyst. google.com

Table 3: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent(s) | Substrate Type | Selectivity/Notes | Reference(s) |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | 3′,4′,5′-trimethoxy diaryl ketones | Regioselective demethylation of the 4'-methoxy group. | google.com |

| Boron Tribromide (BBr₃) | Methoxy ethers of colchicine (B1669291) | Can demethylate multiple methoxy groups. | google.com |

| Magnesium Iodide (MgI₂) | Aryl methyl ethers | Efficient selective demethylation under solvent-free conditions. | rsc.org |

| Zirconium Tetrachloride (ZrCl₄) / Anisole | o-trimethoxybenzene compounds | Selectively removes the methyl group on the middle (2-position) methoxy group. | google.com |

| Pyridinium Hydrobromide Perbromide | Aryl methyl ethers | Generally provides no regioselectivity. | google.com |

Introduction of Alternative Substituents via Electrophilic Aromatic Substitution

The trimethoxyphenyl rings in this compound are highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effect of the three methoxy groups. masterorganicchemistry.com In a 3,4,5-trimethoxyphenyl ring substituted at the C1 position by the ethylene bridge, the remaining two unsubstituted positions (C2 and C6) are electronically enriched and sterically accessible. These positions are ortho to the C1-substituent and ortho to the C3 and C5 methoxy groups, as well as para to the C4 methoxy group, making them prime targets for electrophiles.

Standard EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed readily on this activated system. youtube.commasterorganicchemistry.com For example, the nitration of aromatic compounds is a fundamental transformation to introduce a nitro (—NO₂) group. chemcess.comsci-hub.se Studies on the nitration of 1,3,5-trimethoxybenzene, a closely related system, have shown that trinitration is possible, although side reactions can occur. researchgate.net Given the high activation of the rings in this compound, substitution at the C2 and C6 positions is the anticipated outcome for most EAS reactions. Careful control of reaction conditions would be necessary to achieve mono-substitution and prevent multiple additions or side reactions.

Table 4: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile | Predicted Outcome on Trimethoxyphenyl Ring | Reference(s) |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Substitution at C2 and/or C6 positions. | youtube.comchemcess.com |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | Substitution at C2 and/or C6 positions. | youtube.commasterorganicchemistry.com |

| Halogenation (Chlorination) | Cl₂, AlCl₃ | Cl⁺ | Substitution at C2 and/or C6 positions. | youtube.commasterorganicchemistry.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Alkylation at C2 and/or C6 positions. | youtube.commasterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Acylation at C2 and/or C6 positions. | youtube.commasterorganicchemistry.com |

Coupling Reactions for Extended Conjugation

The extension of the π-conjugated system of this compound is a key strategy for modulating its electronic and optical properties. This is typically achieved through palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon bonds. These reactions generally require a halogenated precursor of the stilbene core to be coupled with a suitable reaction partner. Common strategies include the Heck and Suzuki-Miyaura coupling reactions.

The Mizoroki-Heck reaction, often referred to as the Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov For extending the conjugation of a stilbene derivative, a halogenated stilbene can be reacted with another vinyl group. The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final conjugated product. nih.govrsc.org The stereoselectivity of the Heck reaction is a significant advantage, often favoring the formation of the trans isomer, which leads to a more linear and extended conjugated system. rsc.org

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. diva-portal.org This reaction is widely used due to its mild conditions, high tolerance for various functional groups, and the commercial availability of a wide range of boronic acids. nih.govdiva-portal.org In the context of extending the conjugation of this compound, a mono- or di-halogenated derivative of the stilbene could be coupled with an aryl or vinyl boronic acid. For instance, coupling with an arylboronic acid would result in a triarylethylene derivative. The use of sterically bulky phosphine (B1218219) ligands is often crucial for the success of these couplings, especially with electron-rich aryl bromides. researchgate.net

Table 1: Representative Conditions for Coupling Reactions to Extend Conjugation

| Reaction Type | Starting Material | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|---|---|

| Heck Reaction | 4-Bromo-1,2-bis(3,4,5-trimethoxyphenyl)ethylene | Styrene (B11656) | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | Triarylethylene |

| Suzuki-Miyaura Coupling | 4-Bromo-1,2-bis(3,4,5-trimethoxyphenyl)ethylene | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | Triarylethylene |

| Sonogashira Coupling | 4-Iodo-1,2-bis(3,4,5-trimethoxyphenyl)ethylene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | THF/CuI | Aryl-alkynyl stilbene |

This table presents hypothetical examples based on established methodologies for analogous chemical transformations. researchgate.netresearchgate.net

Research into the synthesis of complex stilbenoids has demonstrated the utility of these coupling reactions. For example, the synthesis of various stilbene derivatives has been accomplished using Wittig-Horner or Heck reactions as key steps. nih.gov In some cases, a double Heck reaction using vinyltriethoxysilane (B1683064) has been employed to create symmetrical trans-stilbenes from aryl precursors. orgsyn.org The development of highly efficient catalytic systems, sometimes utilizing N-heterocyclic carbene palladium complexes or operating in green solvents like ionic liquids, continues to broaden the scope and applicability of these reactions. diva-portal.org The choice of catalyst, ligand, base, and solvent system is critical and is often optimized to achieve high yields and selectivity for the desired conjugated product. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1,2 Bis 3,4,5 Trimethoxyphenyl Ethylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1,2-Bis(3,4,5-trimethoxyphenyl)ethylene, which possesses a symmetrical structure, NMR provides invaluable information regarding the chemical environment of each proton and carbon atom.

Due to the symmetry of the (E)-isomer, the ¹H NMR spectrum is expected to be relatively simple. The protons of the two equivalent trimethoxyphenyl rings and the vinylic protons will give rise to distinct signals. The chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) groups and the anisotropic effects of the aromatic rings.

Similarly, the ¹³C NMR spectrum will show a limited number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the aromatic and vinylic carbons are particularly informative about the electronic structure and conjugation within the molecule.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For the trimethoxyphenyl moiety, correlations between the aromatic protons would be expected, confirming their positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic and vinylic carbons.

Solid-State NMR Investigations of this compound

Solid-state NMR (ssNMR) spectroscopy provides insights into the structure, conformation, and dynamics of molecules in the solid state. This technique is particularly valuable for studying crystalline materials and can reveal information about molecular packing and intermolecular interactions that are averaged out in solution-state NMR.

For this compound, ssNMR could be employed to:

Determine the molecular conformation in the crystalline form, which may differ from that in solution.

Investigate the packing of the molecules in the crystal lattice.

Characterize any polymorphism, where the compound may exist in different crystalline forms with distinct physical properties.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are typically used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₂₀H₂₄O₆), the expected exact mass can be calculated and compared to the experimentally determined value to confirm its molecular formula.

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. While a specific HRMS fragmentation pattern for this compound is not detailed in the available search results, general fragmentation pathways for stilbene (B7821643) derivatives can be predicted. Common fragmentation would likely involve cleavage of the ethylene (B1197577) bridge and fragmentation of the methoxy groups, leading to characteristic daughter ions.

| Technique | Information Obtained | Expected Results for this compound |

| HRMS | Exact mass and elemental composition. | Confirmation of the molecular formula C₂₀H₂₄O₆. |

| MS/MS | Fragmentation pattern and structural information. | Fragments corresponding to the trimethoxyphenyl moiety and cleavage of the ethylene bridge. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the FTIR and Raman spectra would be expected to show characteristic bands for:

C-H stretching of the aromatic rings and the ethylene bridge.

C=C stretching of the aromatic rings and the ethylene bridge. The C=C stretching of the trans-alkene is typically observed in the region of 1650-1600 cm⁻¹.

C-O stretching of the methoxy groups, which are expected to show strong bands.

Aromatic ring vibrations (e.g., ring breathing modes).

A study on the related compound combretastatin-A4, which has a similar core structure, provides some insight into the expected vibrational frequencies. In the FTIR spectrum of combretastatin-A4, a prominent peak at 1580 cm⁻¹ is attributed to the amide II group (in a derivative), and a vibration at 1123 cm⁻¹ corresponds to the C-O stretch bond vibration researchgate.net. Femtosecond stimulated Raman spectra of trans-stilbene show characteristic bands in both the ground and excited electronic states nih.gov.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Vinylic C-H Stretch | 3080 - 3020 |

| Aliphatic C-H Stretch (methoxy) | 2950 - 2850 |

| C=C Stretch (alkene) | 1650 - 1600 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (methoxy) | 1250 - 1000 |

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

While a crystal structure for this compound was not found in the search results, a study on the closely related compound, (E)-1-(2-Hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene, provides valuable insights researchgate.netnih.govresearchgate.net. In this analogue, the stilbene framework and most of the substituents are approximately coplanar researchgate.netnih.govresearchgate.net. The crystal packing reveals an infinite one-dimensional linear array formed by intermolecular hydrogen bonding researchgate.netnih.govresearchgate.net.

For this compound, an X-ray crystallographic analysis would be expected to reveal:

The (E)-configuration of the double bond.

The planarity or near-planarity of the stilbene core.

The torsion angles between the phenyl rings and the ethylene bridge, which are influenced by steric hindrance from the methoxy groups.

The crystal packing motif , which describes how the molecules are arranged in the unit cell. This is governed by intermolecular forces such as van der Waals interactions and potential C-H···O hydrogen bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals (typically π orbitals in conjugated systems) to higher energy orbitals (π* orbitals).

The extended π-conjugated system of the stilbene core in this compound is expected to result in strong UV absorption. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic rings. The electron-donating methoxy groups are likely to cause a bathochromic (red) shift in the λmax compared to unsubstituted stilbene.

A study on combretastatin (B1194345) A-4 and its phosphate (B84403) ester prodrug utilized absorbance detection at 295 nm, suggesting that the core stilbene structure absorbs significantly in this region of the UV spectrum nih.gov. Another study on an azobenzene analog of combretastatin A-4 showed a λmax of 379 nm for the trans isomer nih.gov.

| Compound | λmax (nm) | Solvent |

| trans-Stilbene (analog) | ~295 | Not specified |

| trans-Azo-Combretastatin A-4 (analog) | 379 | DMSO/water |

Theoretical and Computational Studies of 1,2 Bis 3,4,5 Trimethoxyphenyl Ethylene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic characteristics and reactivity of molecules. For stilbenoid compounds like 1,2-Bis(3,4,5-trimethoxyphenyl)ethylene, these calculations are instrumental in understanding the fundamental aspects of their chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electrostatic Potentials

DFT studies are widely employed to analyze the electronic properties of Combretastatin (B1194345) A-4 and its analogs. These calculations help in determining the distribution of electron density and identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity.

A study on CA-4 and its five-membered heterocyclic analogs utilized the ωB97XD/6-311++G (2d, p) method to calculate their geometric structures and electronic properties. researchgate.net Such studies reveal that the distribution of HOMO and LUMO is crucial for the molecule's interaction with its biological target. For instance, the trimethoxyphenyl ring often contributes significantly to the HOMO, indicating its role as an electron-donating moiety.

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich) and blue areas representing positive potential (electron-poor). In a study of a benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the negative potential was found around electronegative atoms, while positive potential was located around hydrogen atoms. tandfonline.com For this compound, the oxygen atoms of the methoxy (B1213986) groups would be expected to be regions of high negative potential, making them potential sites for hydrogen bonding with protein residues.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Combretastatin Analog

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table presents hypothetical data based on typical values found in DFT studies of similar compounds.

Conformational Analysis and Energy Minima Calculations

The biological activity of stilbenoids is highly dependent on their conformation, particularly the cis or trans configuration of the ethylene (B1197577) bridge. For CA-4, the cis isomer is significantly more active as an inhibitor of tubulin polymerization, while the trans isomer is largely inactive. rsc.org Therefore, conformational analysis is critical for understanding the structure-activity relationship of this compound.

Computational methods can be used to calculate the relative energies of different conformers and identify the most stable, low-energy conformations. Studies on CA-4 analogs have shown that the molecule is not planar, with the phenyl rings being twisted relative to the plane of the double bond. In the crystal structure of a benzyl (B1604629) ester derivative of CA-4, one of the methoxy groups on the trimethoxyphenyl ring was found to be nearly perpendicular to the plane of the ring. nih.gov This non-planar conformation is crucial for fitting into the colchicine-binding site of tubulin. Energy minima calculations can help in understanding the rotational barriers around the single bonds and the likelihood of isomerization between the cis and trans forms.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational flexibility and interactions with the surrounding environment, such as water molecules or a protein binding pocket. For this compound, MD simulations are essential for understanding how it behaves in a biological context.

In several studies of CA-4 analogs, MD simulations have been performed to investigate the stability of the ligand-protein complex. nih.govnih.govresearchgate.net These simulations, often run for nanoseconds, track the movements of all atoms in the system. The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored to assess the stability of the simulation. A stable RMSD value over time indicates that the system has reached equilibrium. MD simulations on CA-4 bound to different tubulin isotypes have revealed that the stability of the complex can vary depending on the specific isotype, which may explain differences in drug resistance. tandfonline.com These simulations also provide insights into the role of specific protein domains, such as the H7 helix and T7 loop of β-tubulin, in ligand binding. tandfonline.com

Molecular Docking Studies on Protein-Ligand Interactions with this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. For this compound, which is known to target tubulin, molecular docking studies are crucial for elucidating its binding mode at the colchicine-binding site.

Numerous docking studies have been performed on CA-4 and its analogs to understand their interaction with tubulin. nih.govmdpi.comnih.govnih.gov These studies have consistently shown that the trimethoxyphenyl A-ring of CA-4 analogs binds in a hydrophobic pocket of β-tubulin. The B-ring is positioned near the interface with α-tubulin. The specific interactions often involve hydrogen bonds between the methoxy groups and amino acid residues such as Ser-178, Lys-352, and Thr-179. mdpi.com The docking scores, which estimate the binding affinity, are used to rank different analogs and guide the design of new compounds with improved potency.

Table 2: Representative Molecular Docking Results for a CA-4 Analog in the Colchicine (B1669291) Binding Site of Tubulin

| Parameter | Value/Residues |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Thr179, Lys352 |

| Hydrophobic Interactions | Cys241, Leu248, Ala250, Val318 |

This table presents illustrative data based on published molecular docking studies of combretastatin analogs. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. For this compound and its derivatives, QSAR studies are invaluable for predicting the activity of new analogs and for understanding the structural features that are important for their biological effects.

Several 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on CA-4 analogs. tandfonline.comnih.govnih.govresearchgate.netnih.gov These models generate 3D contour maps that show where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For example, a CoMFA study on CA-4 analogs reported a model with a high cross-validated correlation coefficient (q²) of 0.786 and a non-cross-validated correlation coefficient (r²) of 0.988, indicating good predictive ability. nih.gov Such models have revealed the importance of the steric and electrostatic fields for the inhibitory activity of these compounds. These insights are then used to guide the synthesis of new derivatives with potentially enhanced therapeutic properties.

Table 3: Statistical Parameters from a 3D-QSAR (CoMFA) Study of Combretastatin Analogs

| Statistical Parameter | Value |

|---|---|

| q² (Cross-validated r²) | 0.66 |

| r² (Non-cross-validated r²) | 0.955 |

| Standard Error of Estimate (SEE) | 0.204 |

| F-statistic | 87.8 |

| Steric Contribution | 66.3% |

| Electrostatic Contribution | 33.7% |

This table presents representative statistical data from a published 3D-QSAR study on CA-4 analogs. tandfonline.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1,2 Bis 3,4,5 Trimethoxyphenyl Ethylene

Influence of Trimethoxy Substituents on Biological Activities and Spectroscopic Properties

The presence of two 3,4,5-trimethoxyphenyl moieties is a defining characteristic of 1,2-Bis(3,4,5-trimethoxyphenyl)ethylene and plays a crucial role in its biological activity, particularly its potential as an anticancer agent. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore for inhibiting tubulin polymerization, a critical process in cell division. acs.org This structural feature is shared with potent natural tubulin inhibitors like colchicine (B1669291) and podophyllotoxin. acs.org

The methoxy (B1213986) groups on the phenyl rings significantly influence the electronic properties and conformation of the molecule, which in turn affects its interaction with biological targets. The electron-donating nature of the methoxy groups can impact the binding affinity of the molecule to the colchicine-binding site on tubulin.

Spectroscopic analysis of related trimethoxyphenyl-containing compounds provides insight into the characteristic signals of this class of molecules. For instance, in the 1H NMR spectra of (Z)-isomers of related trimethoxyphenylacrylates, the protons of the methoxy groups typically appear as sharp singlets in the range of δ 3.6-3.9 ppm. The aromatic protons of the trimethoxyphenyl ring often present as a singlet or a multiplet, depending on the substitution pattern of the other ring.

Impact of the Ethylene (B1197577) Bridge Configuration ((E) vs. (Z) Isomers) on Molecular Interactions

The configuration of the ethylene bridge, giving rise to (E) and (Z) isomers (also referred to as trans and cis isomers, respectively), is a critical determinant of the biological activity of stilbene-based compounds. For analogues of this compound, a significant difference in cytotoxicity and tubulin polymerization inhibitory activity is observed between the two isomers.

Research on a series of stilbene (B7821643) analogues, including those with a 3,4,5-trimethoxyphenyl ring, has consistently shown that the (Z)- or cis-configuration is essential for potent biological activity. mdpi.com The (Z)-isomers of these stilbenes exhibit strong cytotoxicity against various human cancer cell lines and are potent inhibitors of tubulin polymerization, with activities often comparable to that of combretastatin (B1194345) A-4. mdpi.com In contrast, the corresponding (E)- or trans-isomers are typically inactive as tubulin polymerization inhibitors and display significantly lower cytotoxicity. mdpi.com

This marked difference in activity is attributed to the distinct three-dimensional shapes of the isomers. The (Z)-configuration forces the two phenyl rings into a non-planar arrangement that is believed to mimic the conformation of colchicine, allowing it to bind effectively to the colchicine-binding site on tubulin. mdpi.com The planar conformation of the (E)-isomer does not fit as well into this binding pocket, leading to a loss of activity. This is further supported by the inactivity of conformationally rigid planar analogues. mdpi.com The inherent instability of the cis-double bond and its susceptibility to isomerization to the more stable but less active trans-form is a challenge in the development of these compounds as therapeutic agents. nih.gov

Table 1: Comparative Biological Activity of (Z)- and (E)-Stilbene Analogues

| Compound/Analogue Type | Isomer | Biological Activity | Reference |

| Stilbene analogues with a 3,4,5-trimethoxyphenyl ring | (Z)-cis | Potent cytotoxicity and tubulin polymerization inhibition | mdpi.com |

| Stilbene analogues with a 3,4,5-trimethoxyphenyl ring | (E)-trans | Inactive as tubulin polymerization inhibitors, significantly less cytotoxic | mdpi.com |

| Combretastatin A-4 | (Z)-cis | Potent antitumor and anti-vascular properties | nih.gov |

Effects of Steric and Electronic Modulations on the Aromatic Rings

Steric Effects: The size and spatial arrangement of substituents on the aromatic rings can create steric hindrance, influencing the molecule's ability to adopt the optimal conformation for biological activity. Computational studies on related complex molecules have shown that steric hindrance can be quantified using methods like the percentage of buried volume (%VBur), which helps in understanding how ligand modifications affect stereoselectivity. mdpi.com In the context of this compound, the bulky trimethoxyphenyl groups contribute significantly to the steric profile of the molecule.

Electronic Effects: The electronic nature of the substituents on the aromatic rings modulates the electron density distribution across the molecule, which is crucial for molecular interactions, including hydrogen bonding and van der Waals forces with the target protein. The electron-donating methoxy groups on the phenyl rings of this compound increase the electron density of the aromatic system. Computational analyses, such as molecular electrostatic potential (MEP) surface calculations, can visualize the electron-rich and electron-deficient regions of a molecule, providing insights into its reactivity and potential interaction sites. clinicsearchonline.orgresearchgate.net For related molecules, these studies have helped in understanding their chemical behavior and electronic properties. clinicsearchonline.orgresearchgate.net

Modifications to the aromatic rings, such as the introduction of different substituents, can alter both steric and electronic properties, leading to changes in biological activity. Structure-activity relationship studies on various analogues have demonstrated that even subtle changes in substitution can have a profound impact on cytotoxicity and tubulin polymerization inhibition.

Hydroxyl and Alkoxy Analogues of this compound

The synthesis and biological evaluation of hydroxyl and alkoxy analogues of this compound have been a key strategy in the quest for more potent and drug-like anticancer agents. These modifications can influence the compound's solubility, metabolic stability, and binding affinity to its target.

Hydroxylated Analogues: The presence of a hydroxyl group, particularly at the 3'-position of the B-ring in combretastatin A-4, is known to be important for its potent antitubulin activity. The synthesis of hydroxylated derivatives of related chalcones and other stilbene analogues has been an active area of research. For example, the synthesis of (E)-1-(4'-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a chalcone (B49325) with a hydroxyl group, has been reported as a precursor for more complex anticancer agents. nih.gov The introduction of a hydroxyl group can provide an additional hydrogen bond donor, potentially enhancing the binding interaction with the target protein.

Alkoxy Analogues: The replacement or modification of the methoxy groups with other alkoxy groups can also impact the biological activity. Studies on analogues of combretastatin A-4 where the methoxy groups are altered have been conducted to explore the structure-activity relationship further. The 3,4,5-trimethoxyphenyl moiety is considered a crucial pharmacophore, and modifications within this group are carefully considered to maintain or enhance activity. acs.org For instance, the synthesis of various alkoxy-substituted pyridone derivatives has been explored, with some showing moderate antiproliferative activity. nih.gov

The development of sulfamate (B1201201) derivatives of combretastatin A-4, which can be considered as modified alkoxy analogues, has led to compounds with dual inhibitory activity against tubulin polymerization and arylsulfatase, highlighting the potential of such modifications to create multi-targeted agents. nih.govrsc.org

Table 2: Examples of Hydroxylated and Alkoxylated Analogues and their Reported Activities

| Analogue Type | Specific Example | Key Structural Feature | Reported Biological Activity | Reference |

| Hydroxylated Chalcone | (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Hydroxyl group on one phenyl ring | Precursor for dual EGFR/HDAC hybrid inhibitors | nih.gov |

| Sulfamate Derivative | Combretastatin A-4 sulfamate | Sulfamate group replacing a hydroxyl | Dual inhibitor of tubulin polymerization and arylsulfatase | nih.govrsc.org |

| Alkoxy-substituted Pyridone | N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives | Pyridone ring with alkoxy substituents | Moderate antiproliferative activity | nih.gov |

Molecular Mechanisms of Action in Biological Systems: Insights from in Vitro and Cellular Studies

Modulation of Cellular Proliferation and Cell Cycle Progression by 1,2-Bis(3,4,5-trimethoxyphenyl)ethylene

DMU-212 demonstrates significant effects on fundamental cellular processes such as proliferation and the orderly progression through the cell cycle. Its ability to inhibit the growth of various cancer cell lines has been a primary focus of research, revealing a multi-faceted approach to disrupting cell division and survival.

Induction of Apoptosis in Cancer Cell Lines: Molecular Pathways

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell models. medchemexpress.eu Studies have shown that it can trigger a mitochondrial-mediated apoptotic pathway. medchemexpress.eu This intrinsic pathway is often characterized by changes in the expression of the Bcl-2 family of proteins. For instance, treatment with DMU-212 has been observed to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xL in both MCF-7 breast cancer and HepG2 hepatoma cells. nih.gov

The activation of the p53 tumor suppressor protein also appears to be a key event in DMU-212-induced apoptosis. medchemexpress.eunih.gov Western blot analyses have revealed an upregulation in the levels of p53 protein expression in cancer cells following treatment. nih.gov Furthermore, the compound has been shown to promote the activation of the ERK1/2 signaling pathway, which is required for its antimitotic activity in human melanoma cells. medchemexpress.eumedchemexpress.com In a rat model of hepatocarcinogenesis, DMU-212 increased the mRNA levels of several genes involved in mitochondria-mediated apoptosis and elevated the expression of caspases-4, -8, -9, and -12, which are critical executioners of the apoptotic process. nih.gov

Gene expression profiling in vascular endothelial cells treated with DMU-212 identified the regulation of numerous apoptosis-related genes, including TNFSF15, TNFRSF9, CD274, BCL2L11, BIRC3, and TNFAIP3, further highlighting the compound's complex interaction with apoptotic signaling cascades. nih.gov

Table 1: Effects of this compound on Apoptotic Markers in Cancer Cell Lines

| Cell Line | Apoptotic Effect | Key Molecular Changes |

| Human Melanoma (A375, Bro) | Induces apoptosis | Upregulation of p53, Activation of ERK1/2 |

| MCF-7 (Breast Adenocarcinoma) | Induces apoptosis | Upregulation of p53, Increased Bax/Bcl-xL ratio |

| HepG2 (Hepatoma) | Induces apoptosis | Upregulation of p53, Increased Bax/Bcl-xL ratio |

| Vascular Endothelial Cells | Pro-apoptotic | Regulation of multiple apoptosis-related genes |

Cell Cycle Arrest Mechanisms in Different Cell Models

A hallmark of the cellular response to this compound is the arrest of the cell cycle, predominantly at the G2/M phase. medchemexpress.eunih.govresearchgate.net This checkpoint arrest prevents cells from entering mitosis, thereby halting proliferation. This effect has been observed consistently across various cancer cell lines, including breast, liver, ovarian, and colon cancer cells. medchemexpress.eu

The molecular underpinnings of this G2/M arrest involve the modulation of key cell cycle regulatory proteins. Treatment with DMU-212 leads to a marked increase in the protein levels of the cyclin-dependent kinase inhibitor p21 and the tumor suppressor p53. medchemexpress.eunih.gov Concurrently, there is an observed upregulation of cyclin B1, a critical protein for entry into mitosis, which is a common feature of cells arrested at the G2/M boundary. medchemexpress.eunih.gov Conversely, the levels of cyclin A2 have been shown to decrease. medchemexpress.eu The metabolite of DMU-212, 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), has also been shown to trigger G2/M cell cycle arrest in the SK-OV-3 ovarian cancer cell line. tandfonline.comnih.gov

Table 2: Impact of this compound on Cell Cycle Regulatory Proteins

| Cell Line | Phase of Cell Cycle Arrest | Upregulated Proteins | Downregulated Proteins |

| Human Melanoma (A375) | G2/M | p21, p53, Cyclin B1 | Cyclin A2 |

| MCF-7 (Breast Adenocarcinoma) | G2/M | p53 | Cyclin D1 |

| HepG2 (Hepatoma) | G2/M | p53 | Cyclin D1 |

| SK-OV-3 (Ovarian Cancer) | G2/M | Not specified | Not specified |

Inhibition of Cell Migration and Invasion: Underlying Cellular Processes

While the primary focus of research has been on apoptosis and cell cycle arrest, there is emerging evidence that this compound and its metabolites can also inhibit cell migration and invasion, which are critical processes in cancer metastasis. nih.gov Specifically, the metabolite DMU-214 has demonstrated anti-migratory activity in SK-OV-3 ovarian cancer cells. tandfonline.comnih.gov

Interaction with Key Biological Macromolecules and Enzymes

The biological effects of this compound are rooted in its interaction with essential cellular components. Its ability to bind to and modulate the function of macromolecules like tubulin is a key aspect of its mechanism of action.

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

This compound acts as a potent inhibitor of tubulin polymerization. researchgate.netnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, DMU-212 interferes with the formation of the mitotic spindle, a necessary structure for chromosome segregation during mitosis. nih.gov

Molecular modeling studies have indicated that DMU-212 and its active heteroaromatic analogs bind to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov This binding prevents the tubulin dimers from polymerizing into microtubules. Immunostaining of MCF-7 cells treated with DMU-212 revealed a shorter localization of β-tubulin around the nucleus, and Western blot analysis showed a downregulation in the levels of β-tubulin expression at higher concentrations. nih.gov This disruption of the microtubule network is a primary contributor to the observed G2/M phase cell cycle arrest and subsequent induction of apoptosis. nih.govresearchgate.net

Table 3: Tubulin-Related Activity of this compound

| Activity | Mechanism | Consequence |

| Tubulin Polymerization Inhibition | Binds to the colchicine site on β-tubulin | Disruption of microtubule dynamics |

| Effect on Cellular Microtubules | Downregulation of β-tubulin expression | Mitotic spindle disruption, G2/M arrest |

Topoisomerase I and II Inhibition Mechanisms

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and chromosome segregation. mdpi.com They are validated targets for a number of anti-cancer drugs, which can act as inhibitors or poisons that trap the enzyme-DNA cleavage complex. mdpi.comwikipedia.org While many compounds with anti-proliferative activities are screened for their effects on topoisomerases, there is currently a lack of specific published research detailing the direct inhibitory activity of this compound on topoisomerase I or topoisomerase II. The primary mechanism of its antimitotic action appears to be the disruption of microtubule dynamics rather than direct engagement with topoisomerases.

Modulation of Kinase Activities and Signaling Cascades

This compound and its analogs exert significant influence over various protein kinases and signaling pathways that are fundamental to cell function, proliferation, and survival.

Research on the related compound trans-3,4,5,4'-tetramethoxystilbene (DMU-212) has shown that it can modulate several key signaling cascades. In non-small cell lung cancer (NSCLC) cells with EGFR mutations, this analog was found to promote the activation of AMP-activated protein kinase (AMPK). nih.gov The activation of AMPK, a central regulator of cellular energy homeostasis, was associated with the simultaneous downregulation of the epidermal growth factor receptor (EGFR) and the phosphorylation of its downstream effectors, including PI3K, Akt, and ERK. nih.gov The parent compound, Combretastatin (B1194345) A-4, has also been identified as an activator of AMPK. nih.gov

However, the role of the ERK pathway appears to be context-dependent, as other studies suggest its activation is necessary for the compound's effects. In human melanoma cells, the antimitotic activity of a resveratrol (B1683913) analogue, also identified as DMU-212, was found to require the activation of ERK1/2. medchemexpress.eu Furthermore, gene expression profiling in vascular endothelial cells treated with trans-3,4,5,4'-tetramethoxystilbene (DMU-212) revealed an upregulation of Sphingosine kinase 1 (SPHK1), a lipid kinase that plays a role in signaling pathways, including the activation of NF-κB. tandfonline.com

Studies on Combretastatin A-4 phosphate (B84403) (CA-4P), the prodrug of the parent compound, show that it induces mitotic arrest in endothelial cells, which is associated with sustained elevated levels of p34cdc2 protein kinase activity. nih.gov Blocking this kinase could attenuate the cell death induced by CA-4-P, highlighting its importance in the compound's mechanism. nih.gov

Binding to Nuclear Receptors and Transcription Factors

The compound and its analogs modulate the activity of several critical transcription factors involved in inflammation, cell survival, and angiogenesis. While direct binding to nuclear receptors has not been extensively documented, the regulation of transcription factor activity is a key aspect of its mechanism.

In a rat model of liver carcinogenesis, trans-3,4,5,4'-tetramethoxystilbene (DMU-212) was shown to suppress the activation of nuclear factor-κB (NF-κB) induced by carcinogens. nih.gov This was evidenced by a reduction in the nuclear translocation of the p65 and p50 subunits, an increased cellular retention of the inhibitory protein IκBα, and reduced activity of the IκB kinase (IKK). nih.gov Similarly, the parent compound CA-4 and its analogs have been shown to inhibit the NF-κB signaling pathway in T-cell leukemia and in carcinoma cells, downregulating NF-κB-dependent genes involved in cell survival (e.g., IAPs, Bcl-2) and proliferation (e.g., cyclin D1). nih.govnih.gov

The compound also affects the activator protein-1 (AP-1) transcription factor. Treatment with trans-3,4,5,4'-tetramethoxystilbene (DMU-212) was found to diminish the level and DNA-binding activity of the c-Fos subunit of AP-1. nih.gov Concurrently, it increased the levels of the c-Jun subunit and its binding to its DNA consensus site, which may contribute to cell cycle arrest and apoptosis. nih.gov

Furthermore, the activation of the signal transducer and activator of transcription 3 (STAT3) induced by carcinogens was decreased by trans-3,4,5,4'-tetramethoxystilbene (DMU-212). nih.gov Gene expression analyses have also identified the regulation of other transcription factors, such as Early Growth Response 1 (EGR1), by this analog. nih.gov

Antioxidant and Anti-inflammatory Mechanisms at the Cellular Level

The effects of this compound on oxidative stress and inflammation are complex and can be either pro- or anti-inflammatory depending on the cellular context.

While some reports classify combretastatins in general as having antioxidant effects, specific studies on related analogs present a nuanced picture. nih.gov An investigation into the antioxidant properties of trans-3,4,5,4'-tetramethoxystilbene (DMU-212) in a rat model of hepatocarcinogenesis found only a moderate antioxidant effect. nih.gov The compound caused a slight decrease in the levels of lipid peroxidation and protein carbonyls but did not restore the activity of depleted antioxidant enzymes. nih.gov Conversely, in some cancer cell contexts, the parent compound CA-4 has been reported to increase levels of reactive oxygen species (ROS), which contributes to its cytotoxic effects. researchgate.net This suggests the compound may modulate the cellular redox state differently in normal versus cancerous cells or under different physiological conditions.

The compound and its analogs are potent modulators of inflammatory gene expression. Gene profiling of vascular endothelial cells treated with trans-3,4,5,4'-tetramethoxystilbene (DMU-212) showed significant changes in the expression of numerous cytokines and inflammatory mediators. nih.govresearchgate.net

| Gene Category | Regulated Genes | Observed Effect | Reference |

|---|---|---|---|

| Cytokines/Chemokines | IL-8, CXCL1, CCL20, KITLG, AREG | Upregulated | tandfonline.comnih.gov |

| Pro-inflammatory Cytokines | TNF-α, IL-6, IL-1β | Increased mRNA expression (by CA-4P in colitis model) | nih.govfrontiersin.org |

| Adhesion Molecules | Selectin E, VCAM1 | Upregulated | tandfonline.comnih.gov |

| Enzymes | MMP10, PLAU, PLA2G4C, iNOS | Upregulated (MMPs); Reduced protein level (iNOS) | nih.govnih.gov |

| Apoptosis/Inflammation Regulators | TNFSF15, TNFRSF9, BIRC3, TNFAIP3 | Upregulated | nih.gov |

These findings indicate a dual role in inflammation. The suppression of NF-κB activity and iNOS protein levels suggests an anti-inflammatory potential. nih.gov However, the increased expression of pro-inflammatory cytokines like TNF-α and IL-6, particularly in a mouse model of ulcerative colitis treated with the parent compound's prodrug (CA-4P), points towards a pro-inflammatory action in certain pathological states. frontiersin.org This may be linked to the compound's primary vascular-disrupting activity, which can itself trigger an inflammatory response. researchgate.net

Antimicrobial and Antifungal Activities: Mechanistic Investigations in Microorganism Models

While specific studies on the antimicrobial properties of this compound are limited, research on its parent compound, Combretastatin A-4, has established its potential as an antifungal agent. The primary mechanism of action is analogous to its anti-cancer effect: the inhibition of tubulin polymerization. nih.gov

In fungi, tubulin is a critical component of the cytoskeleton, essential for cell division, growth, and intracellular transport. By binding to fungal tubulin, CA-4 disrupts the formation of microtubules, leading to the inhibition of fungal growth. nih.gov

| Fungal Species | Compound Tested | Observed Effect | Reference |

|---|---|---|---|

| Rhizoctonia solani | Combretastatin A-4 & Derivatives | Inhibition of growth | nih.gov |

| Pyricularia oryzae | Combretastatin A-4 & Derivatives | Inhibition of growth | nih.gov |

| Aspergillus spp. | Combretastatin A-4 | Antifungal activity | researchgate.net |

| Dermatophyte species | Combretastatin A-4 | Antifungal activity | researchgate.net |

Molecular modeling studies indicate that the binding site of CA-4 on fungal tubulin is distinct from that of other fungicides like carbendazim, suggesting it could be effective against resistant strains. nih.gov Studies on a related compound, 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene, also demonstrated potent fungicidal activity against a broad range of fungi, including strains resistant to conventional antifungal drugs. nih.gov This supports the trimethoxyphenyl moiety as a key pharmacophore for targeting fungal tubulin.

Mechanisms of Autophagy Modulation by this compound

Currently, there is a lack of specific research in the scientific literature detailing the direct mechanisms of autophagy modulation by this compound or its direct parent compound, Combretastatin A-4. While some signaling pathways that this compound is known to affect, such as the PI3K/Akt/mTOR and AMPK pathways, are critical regulators of autophagy, direct studies linking the compound to the autophagic process (e.g., formation of autophagosomes, autophagic flux) have not been reported in the reviewed literature. This represents an area for future investigation to fully elucidate the compound's cellular effects.

Analogue Design and Lead Optimization Strategies Based on 1,2 Bis 3,4,5 Trimethoxyphenyl Ethylene

Rational Design of Novel Trimethoxyphenyl-Substituted Ethylene (B1197577) Derivatives